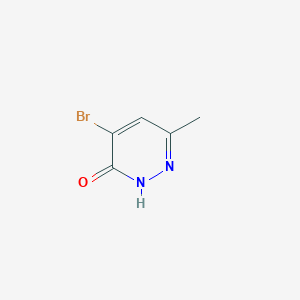

4-Bromo-6-methylpyridazin-3(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-3-2-4(6)5(9)8-7-3/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHYHLFTBMNVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680026 | |

| Record name | 4-Bromo-6-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954240-46-1 | |

| Record name | 4-Bromo-6-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-methyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-6-methylpyridazin-3(2H)-one physical properties

An In-depth Technical Guide to the Physical Properties of 4-Bromo-6-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone core is a significant scaffold in medicinal chemistry, with several approved drugs containing this moiety, highlighting its importance in interacting with various biological targets.[1] A thorough understanding of the physical properties of derivatives such as this compound is fundamental for its application in drug discovery and development, influencing aspects from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, along with detailed experimental protocols for their determination.

Molecular Structure and Identification

The structural integrity and identity of a compound are the bedrock of all subsequent analysis. For this compound, the systematic IUPAC name is this compound.[2] The structure features a pyridazin-3(2H)-one core with a bromine atom at the 4th position and a methyl group at the 6th position.[2] The "(2H)" in the name signifies the location of the hydrogen atom on the nitrogen at position 2 of the heterocyclic ring.[1]

Spectroscopic techniques are indispensable for confirming the structure. Infrared (IR) spectroscopy is used to verify the presence of the carbonyl (C=O) and N-H functional groups.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is critical for elucidating the precise substitution pattern on the pyridazinone ring by analyzing the chemical shifts and coupling constants.[1] Mass spectrometry (MS) serves to confirm the molecular weight and provides insights into the molecule's fragmentation pattern, further corroborating its identity.[1]

Key Identifiers:

Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is crucial for predicting its behavior in various experimental and biological systems. Below is a summary of the available data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 189.01 g/mol | [2][3][4] |

| Monoisotopic Mass | 187.95853 Da | [4] |

| Physical State | Solid (inferred from related compounds) | [5][6] |

| pKa (Predicted) | 9.84 ± 0.60 | [7] |

| XLogP3 (Predicted) | 0.5 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Topological Polar Surface Area | 41.5 Ų | [4] |

Experimental Determination of Physical Properties

The following sections detail standardized, field-proven methodologies for determining key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range.

This protocol utilizes a standard melting point apparatus, a common and reliable instrument in organic chemistry labs.

Step-by-Step Protocol:

-

Sample Preparation:

-

Place a small amount of finely powdered this compound onto a clean, dry surface like a watch glass.[8][9]

-

Take a capillary tube (sealed at one end) and press the open end into the powder.[8][9]

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample should be packed to a height of 1-2 mm.[8][9] This ensures uniform heat transfer through the sample.

-

-

Apparatus Setup:

-

Measurement:

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determinations.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but at a much slower rate (approximately 2°C per minute) as the temperature approaches the approximate melting point. A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[11]

-

Record the temperature at which the first drop of liquid appears (T₁).[9]

-

Continue heating slowly and record the temperature at which the last crystal melts (T₂).[9] The melting point is reported as the range T₁ - T₂.

-

Repeat the accurate determination with a fresh sample until two consistent values are obtained.

-

Workflow for Melting Point Determination

Sources

- 1. This compound | 954240-46-1 | Benchchem [benchchem.com]

- 2. This compound 97% | CAS: 954240-46-1 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C5H5BrN2O | CID 51358562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-6-Chloro-2-Methylpyridazin-3(2H)-One|CAS 1178884-53-1 [rlavie.com]

- 6. 4-Bromo-6-chloropyridazin-3(2H)-one | 933041-13-5 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. medpharma12.com [medpharma12.com]

4-Bromo-6-methylpyridazin-3(2H)-one chemical structure and IUPAC name

An In-depth Technical Guide to 4-Bromo-6-methylpyridazin-3(2H)-one: A Versatile Scaffold for Drug Discovery

Introduction

The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive agents with applications ranging from cardiovascular diseases to oncology.[1] Its unique electronic and structural properties allow it to serve as a versatile template for developing targeted therapeutics. This guide focuses on a key derivative, this compound, a building block of significant interest to researchers and drug development professionals. The strategic placement of a bromine atom on the pyridazinone ring provides a reactive handle for extensive chemical modification, enabling the rapid generation of diverse compound libraries for screening and lead optimization. As a senior application scientist, this guide will not only detail the fundamental properties of this compound but also provide field-proven insights into its synthesis, reactivity, and strategic application in modern drug discovery workflows.

Core Molecular Profile

Understanding the fundamental characteristics of this compound is the first step in harnessing its synthetic potential. The compound's identity is defined by its unique structure and associated physicochemical properties.

Chemical Structure and Nomenclature

The molecule consists of a six-membered pyridazinone ring with a methyl group at position 6, a bromine atom at position 4, and a ketone group at position 3. The "(2H)" designation indicates the position of the saturating hydrogen atom on the nitrogen in the ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for this structure is This compound .[2] An alternative, valid IUPAC name is 5-bromo-3-methyl-1H-pyridazin-6-one.[3] For clarity and consistency, this guide will use the former.

Physicochemical Properties

A summary of the key computed and experimental properties is essential for planning reactions, purification, and formulation studies.

| Property | Value | Source |

| CAS Number | 954240-46-1 | [2][3] |

| Molecular Formula | C₅H₅BrN₂O | [3][4] |

| Molecular Weight | 189.01 g/mol | [3] |

| Canonical SMILES | CC1=NNC(=O)C(=C1)Br | [4] |

| InChI Key | MOHYHLFTBMNVDU-UHFFFAOYSA-N | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 41.5 Ų | [4] |

| pKa (Predicted) | 9.84 ± 0.60 | [4] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes to pyridazinones exist, a common and effective strategy for producing this compound involves the direct bromination of the corresponding precursor, 6-methylpyridazin-3(2H)-one. This approach is favored for its atom economy and straightforward execution.

Proposed Synthetic Protocol

The following protocol outlines a plausible method derived from standard procedures for the halogenation of pyridazinone systems.[5][6]

Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one (Precursor) The precursor can be synthesized via the condensation of levulinic acid with hydrazine hydrate. This is a classical and robust method for forming the pyridazinone ring.

Step 2: Bromination of 6-Methylpyridazin-3(2H)-one

-

Dissolution: Dissolve 6-methylpyridazin-3(2H)-one in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane. Acetic acid is often preferred as it can also act as a catalyst.

-

Reagent Addition: Slowly add an equimolar amount of a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), to the solution at room temperature. The use of NBS is often preferred for its milder reaction conditions and easier handling compared to liquid bromine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product. The crude solid can be collected by filtration.

-

Purification: Wash the collected solid with cold water and then a small amount of a non-polar solvent like hexane to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mechanistic Considerations

The bromination of the pyridazinone ring is an electrophilic aromatic substitution reaction. The pyridazinone ring, while containing electron-withdrawing nitrogen atoms, is sufficiently activated by the enol-like character of the amide for substitution to occur. The C4 position is electronically favored for electrophilic attack. The choice of brominating agent (NBS or Br₂) and solvent can influence the reaction rate and selectivity, but the fundamental mechanism remains the same.

Chemical Reactivity and Strategic Utility in Drug Discovery

The true value of this compound for drug discovery lies in the reactivity of its C4-bromo substituent. This bromine atom serves as a versatile linchpin for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[7][8]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed reactions, which are cornerstone methodologies in modern medicinal chemistry.

-

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters allows for the facile synthesis of C-C bonds. This is arguably the most common method used to append diverse aromatic systems to the pyridazinone core, enabling exploration of structure-activity relationships (SAR) related to steric and electronic properties of this substituent.

-

Stille Coupling: Using organostannanes, this reaction provides another robust method for C-C bond formation, often complementary to the Suzuki coupling in terms of substrate scope and functional group tolerance.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromo-pyridazinone with a wide range of primary or secondary amines. This is critical for introducing groups that can act as hydrogen bond donors or acceptors, significantly modulating the compound's pharmacokinetic properties.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces a linear, rigid alkyne linker, which can be used to probe deeper into protein binding pockets or as a precursor for further transformations.

The ability to perform these reactions selectively at the C4 position allows for the systematic construction of compound libraries, where a single, consistent core is decorated with a multitude of functional groups.

Spectroscopic Characterization

Confirmation of the structure and assessment of purity for the final compound and any subsequent derivatives would rely on a standard suite of analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methyl (CH₃) protons, a singlet for the vinyl proton on the pyridazinone ring, and a broad singlet for the N-H proton. The chemical shifts would be characteristic of the electronic environment of the ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Five distinct carbon signals are expected: one for the methyl group, three for the sp² carbons of the ring (including the C-Br and C=O carbons), and one for the remaining ring carbon.[9]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a C=O stretch for the ketone group and an N-H stretch for the amide proton.

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated heterocyclic compounds should be strictly followed.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]

-

Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse immediately with plenty of water. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery

The pyridazin-3(2H)-one scaffold is a well-established pharmacophore. Derivatives have shown significant promise in several therapeutic areas, making this compound a valuable starting point for new discovery programs.[1]

-

Cardiovascular Agents: Many pyridazinone derivatives exhibit vasodilator activity, often through the inhibition of phosphodiesterase 3 (PDE3).[1] The ability to append various aryl groups via Suzuki coupling allows for the fine-tuning of potency and selectivity against this target.

-

Anticancer Agents: The pyridazinone core has been incorporated into inhibitors of various protein kinases, which are critical targets in oncology.[1] The synthetic versatility of the 4-bromo derivative allows for the exploration of substituents that can interact with specific residues in the kinase ATP-binding pocket.

-

Other Potential Applications: The scaffold has also been investigated for anti-inflammatory, antimicrobial, and herbicidal activities.[12]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its stable core, combined with a highly reactive bromine handle, provides an efficient and versatile platform for the synthesis of diverse and complex molecules. By leveraging established cross-coupling methodologies, researchers can rapidly generate libraries of novel compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the development of next-generation therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Use of 4-Bromo Pyridazine 3,6-Dione for Building 3-Amino Pyridazine Libraries. [Link]

-

PubChem. 4-Bromo-3-methylpyridazine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-6-methylpyridazin-3-amine. National Center for Biotechnology Information. [Link]

-

Rlavie. 4-Bromo-6-Chloro-2-Methylpyridazin-3(2H)-One. [Link]

-

Wageningen University & Research. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

-

National Institutes of Health. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

-

PubMed. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. [Link]

-

Organic Chemistry Portal. Synthesis of pyridazines. [Link]

-

MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

MDPI. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. [Link]

-

SpectraBase. 3-BROMO-6-METHYLPYRIDAZINE. [Link]

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 954240-46-1 | AChemBlock [achemblock.com]

- 3. This compound | C5H5BrN2O | CID 51358562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 3-bromo-6-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. researchgate.net [researchgate.net]

- 8. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]

Spectroscopic Data for 4-Bromo-6-methylpyridazin-3(2H)-one: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-6-methylpyridazin-3(2H)-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and expected outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this heterocyclic compound. While experimentally obtained spectra for this specific molecule are not publicly available, this guide offers a robust framework for its characterization based on established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a core pyridazinone structure, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The strategic placement of a bromine atom, a methyl group, and a carbonyl function imparts distinct spectroscopic signatures, crucial for its unambiguous identification and characterization.

Caption: Key properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit three distinct signals corresponding to the methyl protons, the vinylic proton, and the N-H proton of the pyridazinone ring.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~2.3 | Singlet | 3H | -CH₃ |

| 2 | ~7.0 | Singlet | 1H | C₅-H |

| 3 | ~12.5 | Broad Singlet | 1H | N₂-H |

-

Expertise & Experience: The downfield shift of the N-H proton is characteristic of pyridazinones and is attributed to the deshielding effect of the adjacent carbonyl group and the aromatic nature of the ring. The broadness of this signal is a consequence of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. The methyl and vinylic protons are expected to be sharp singlets due to the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, one for each unique carbon environment in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~20 | -CH₃ |

| 2 | ~120 | C₄-Br |

| 3 | ~135 | C₅ |

| 4 | ~150 | C₆ |

| 5 | ~160 | C₃ (C=O) |

-

Expertise & Experience: The carbonyl carbon (C₃) is expected to resonate at the lowest field due to the strong deshielding effect of the double-bonded oxygen. The carbon bearing the bromine atom (C₄) will also be significantly downfield. The chemical shifts of the remaining ring carbons and the methyl carbon are in line with values reported for similar substituted pyridazinone systems.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of pyridazinone derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like N-H.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

-

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by several key absorption bands.

| Predicted Absorption Band (cm⁻¹) | Intensity | Assignment |

| 3200-3100 | Medium, Broad | N-H Stretch |

| 3050-3000 | Weak-Medium | C-H Stretch (Aromatic/Vinylic) |

| 2950-2850 | Weak-Medium | C-H Stretch (Aliphatic -CH₃) |

| ~1670 | Strong | C=O Stretch (Amide) |

| ~1600 | Medium | C=C Stretch (Ring) |

| ~1450 | Medium | C-H Bend (-CH₃) |

| ~600 | Medium-Strong | C-Br Stretch |

-

Expertise & Experience: The strong absorption around 1670 cm⁻¹ is a hallmark of the carbonyl group in the pyridazinone ring. The broad N-H stretching band is indicative of hydrogen bonding in the solid state. The presence of both aromatic/vinylic and aliphatic C-H stretches provides further confirmation of the molecular structure. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, requiring minimal preparation.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.

Electron Ionization Mass Spectrometry (EI-MS)

For this compound, EI-MS is expected to produce a distinct molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Ion | Comments |

| 188/190 | [M]⁺ | Molecular ion peak. The presence of two peaks with approximately 1:1 intensity ratio is characteristic of a bromine-containing compound (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |

| 160/162 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the molecular ion. |

| 109 | [M - Br]⁺ | Loss of a bromine radical. |

| 81 | [C₄H₃N₂]⁺ | Further fragmentation of the ring. |

-

Expertise & Experience: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion, which provides definitive evidence for the presence of a single bromine atom. The fragmentation pathway involving the loss of carbon monoxide is a common feature for cyclic carbonyl compounds. Subsequent fragmentations will involve the cleavage of the heterocyclic ring.

Experimental Protocol for EI-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides a self-validating system for its structural confirmation. The predicted data and experimental protocols outlined in this guide offer a robust framework for researchers to confidently characterize this and similar pyridazinone derivatives. The interplay of these techniques, from the detailed connectivity information provided by NMR to the functional group identification by IR and the molecular weight and fragmentation insights from MS, is essential for ensuring the identity and purity of compounds in drug discovery and development pipelines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Heterocyclic Compound-Custom Synthesis-Rlavie. 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one. [Link]

An In-depth Technical Guide to 4-Bromo-6-methylpyridazin-3(2H)-one (CAS: 954240-46-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-methylpyridazin-3(2H)-one, with CAS number 954240-46-1, is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, a proposed synthesis pathway, its expected reactivity, and a discussion of the potential biological significance of the broader pyridazinone class in drug discovery. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₅H₅BrN₂O and a molecular weight of approximately 189.01 g/mol .[2]

| Property | Value | Source |

| CAS Number | 954240-46-1 | [2] |

| Molecular Formula | C₅H₅BrN₂O | [2] |

| Molecular Weight | 189.01 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-bromo-3-methyl-1H-pyridazin-6-one, 4-BROMO-6-METHYL-2H-PYRIDAZIN-3-ONE | [2] |

| Appearance | Solid (predicted) | [4] |

| Purity | Typically offered at ≥97% | [3] |

Synthesis and Spectroscopic Analysis

A common and effective method for the synthesis of pyridazinones involves the condensation of a γ-keto acid with hydrazine hydrate.[5] Therefore, a likely precursor for this compound would be a suitably substituted γ-keto acid.

Proposed Synthetic Pathway:

A proposed synthetic route for this compound.

Spectroscopic Data:

A crucial aspect of chemical synthesis is the characterization of the final product to confirm its identity and purity. The following spectroscopic data would be expected for this compound:

-

¹H NMR: The proton nuclear magnetic resonance spectrum would provide information on the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would show distinct signals for each unique carbon atom in the structure.

-

FT-IR: The Fourier-transform infrared spectrum would reveal the presence of key functional groups, such as the C=O stretch of the pyridazinone ring and the C-Br bond. An FT-IR spectrum for this compound is available on ChemicalBook.[6]

-

Mass Spectrometry: This technique would confirm the molecular weight of the compound.

Chemical Reactivity

The reactivity of this compound is dictated by the presence of the pyridazinone ring, the bromine atom, and the methyl group. The pyridazinone ring is an electron-deficient system, which influences its reactivity.

The bromine atom at the 4-position is expected to be susceptible to nucleophilic substitution reactions. This makes this compound a potentially valuable intermediate for the synthesis of more complex molecules. For instance, it could undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce new carbon-carbon bonds.[1]

The nitrogen atoms in the pyridazinone ring can also participate in reactions, such as alkylation or acylation, depending on the reaction conditions.

Key reactive sites and potential transformations.

Biological Significance and Applications in Drug Discovery

While there are no specific biological activity data available in the public domain for this compound, the pyridazinone scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities.

Established Activities of the Pyridazinone Class:

-

Anti-inflammatory and Analgesic: Many pyridazinone derivatives have shown potent anti-inflammatory and analgesic properties.

-

Anticancer: The pyridazinone core is found in several compounds with demonstrated anticancer activity.

-

Cardiovascular Effects: Certain pyridazinones exhibit cardiovascular effects, including antihypertensive and antiplatelet activities.

-

Antimicrobial: The scaffold has also been explored for the development of antibacterial and antifungal agents.

Given the established biological profile of the pyridazinone class, this compound represents a valuable building block for the synthesis of novel compounds for screening in various disease areas. Its utility in fragment-based drug discovery and as a component of screening libraries for hit identification is noteworthy.[7] The bromo substituent provides a convenient handle for chemical modification, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a heterocyclic compound with a promising scaffold for medicinal chemistry and drug discovery. While specific biological data for this compound are not yet publicly available, its structural features and the well-documented activities of the pyridazinone class suggest its potential as a valuable intermediate for the synthesis of novel therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

PubChem. This compound. Available from: [Link].

- Schmitt, M., de Araújo-Júnior, J. X., Oumouch, S., & Bourguignon, J. J. (2006). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Molecular diversity, 10(3), 429–434.

-

Rlavie. 4-Bromo-6-Chloro-2-Methylpyridazin-3(2H)-One. Available from: [Link].

-

Asinex. All screening libraries. Available from: [Link].

-

NIST. 4-Methylpyridazine. In NIST Chemistry WebBook. Available from: [Link].

-

Schmitt, M., de Araújo-Júnior, J. X., Oumouch, S., & Bourguignon, J. J. (2006). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. PubMed. Available from: [Link].

-

Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link].

- Ali, T., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

-

SpectraBase. 3-BROMO-6-METHYLPYRIDAZINE. Available from: [Link].

-

NIST. 4,5-Dibromo-3(2H)-pyridazinone. In NIST Chemistry WebBook. Available from: [Link].

-

NIST. Pyridazine. In NIST Chemistry WebBook. Available from: [Link].

-

PubChem. 6-Bromo-4-methyl-3-pyridazinamine. Available from: [Link].

-

chemable. 4-bromo-6-chloropyridazin-3(2h)-one. Available from: [Link].

- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C5H5BrN2O | CID 51358562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 954240-46-1 | AChemBlock [achemblock.com]

- 4. 4-Bromo-6-Chloro-2-Methylpyridazin-3(2H)-One|CAS 1178884-53-1 [rlavie.com]

- 5. chembk.com [chembk.com]

- 6. 4-BROMO-6-METHYL-2H-PYRIDAZIN-3-ONE(954240-46-1)FT-IR [m.chemicalbook.com]

- 7. Page not available | Thermo Fisher Scientific - JP [thermofisher.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-6-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-6-methylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyridazinone scaffold is a "privileged structure" known for its diverse pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1] The introduction of a bromine atom at the 4-position and a methyl group at the 6-position offers opportunities for further functionalization and modulation of its biological profile.

This document, intended for an audience with a background in organic chemistry, details a reliable synthetic pathway, explains the mechanistic rationale behind the experimental choices, and provides a thorough guide to the characterization of the target compound.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the construction of the core pyridazinone ring system, 6-methylpyridazin-3(2H)-one, from readily available starting materials. The second stage is the regioselective bromination of this intermediate to yield the final product.

Stage 1: Synthesis of 6-Methylpyridazin-3(2H)-one

The initial and crucial step is the formation of the 6-methylpyridazin-3(2H)-one core. This is accomplished through the reaction of levulinic acid with hydrazine hydrate, followed by a dehydrogenation step.

1.1.1. Step 1a: Cyclocondensation of Levulinic Acid and Hydrazine Hydrate

The synthesis begins with the cyclocondensation of levulinic acid (4-oxopentanoic acid) with hydrazine hydrate. This reaction proceeds readily in a suitable solvent like ethanol to form 4,5-dihydro-6-methylpyridazin-3(2H)-one.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (1 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1 equivalent) dropwise with stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for a designated period, typically a few hours, to ensure the completion of the cyclization.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 4,5-dihydro-6-methylpyridazin-3(2H)-one.

1.1.2. Step 1b: Dehydrogenation to 6-Methylpyridazin-3(2H)-one

The dihydro-pyridazinone intermediate is then aromatized to the more stable 6-methylpyridazin-3(2H)-one. This is typically achieved through an oxidation reaction, often employing bromine in acetic acid.

Experimental Protocol:

-

Dissolve the crude 4,5-dihydro-6-methylpyridazin-3(2H)-one (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the stirred mixture.

-

Heat the reaction mixture to facilitate the dehydrogenation process. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.

-

Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to yield pure 6-methylpyridazin-3(2H)-one.

Stage 2: Regioselective Bromination

The final step is the introduction of a bromine atom at the 4-position of the 6-methylpyridazin-3(2H)-one ring. This electrophilic aromatic substitution is achieved using a suitable brominating agent, with N-bromosuccinimide (NBS) being a common choice for its selectivity.[2] The regioselectivity of the bromination at the C4 position is directed by the electronic nature of the pyridazinone ring.

Experimental Protocol:

-

Suspend 6-methylpyridazin-3(2H)-one (1 equivalent) in a suitable solvent such as 1,2-dimethoxyethane (DME) in a reaction flask.[3]

-

Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise to the suspension at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | (Typical) |

| Melting Point | Not available | - |

Spectroscopic Data

Spectroscopic analysis is the cornerstone of structural elucidation in organic synthesis. The following sections detail the expected spectral data for this compound. Note: As of the last update, specific experimental spectral data for this compound is not widely available in the public domain. The information below is based on data for structurally similar compounds and computational predictions.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons and the aromatic proton on the pyridazinone ring. The NH proton may appear as a broad singlet.

-

Expected Chemical Shifts (δ, ppm):

-

~2.3-2.5 (s, 3H, -CH₃)

-

~7.0-7.5 (s, 1H, Ar-H)

-

Broad singlet for the N-H proton (can vary and may exchange with D₂O)

-

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

~20-25 (-CH₃)

-

~120-145 (Aromatic carbons)

-

~160-165 (C=O)

-

-

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | 3100-3300 (broad) |

| C-H stretch (aromatic) | ~3050 |

| C=O stretch (amide) | 1650-1680 |

| C=C stretch (aromatic) | 1580-1620 |

| C-Br stretch | 500-650 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.

-

Expected m/z:

-

[M]⁺: ~188

-

[M+2]⁺: ~190

-

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

-

Reagent Handling:

-

Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.

-

N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Hydrazine Hydrate: Toxic and corrosive. Handle with appropriate precautions.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. The two-stage approach, commencing with the synthesis of the 6-methylpyridazin-3(2H)-one core followed by regioselective bromination, provides a clear and efficient route to the target molecule. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product. This information is intended to empower researchers in the fields of medicinal chemistry and drug development to access this valuable heterocyclic building block for their scientific endeavors.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of 4-Bromo Pyridazine 3,6-Dione for Building 3-Amino Pyridazine Libraries. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]

-

Rlavie. (n.d.). 4-Bromo-6-Chloro-2-Methylpyridazin-3(2H)-One. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Retrieved from [Link]

-

International Journal of ChemTech Research. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link]

-

PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

-

MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt, 3 h (96 %). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-6-METHYLPYRIDAZINE. Retrieved from [Link]

-

PubMed. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Retrieved from [Link]

-

MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral data of the synthesized compounds. Retrieved from [Link]

Sources

The Pyridazinone Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Pyridazinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyridazinone Core

The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its unique electronic properties and structural features allow for versatile functionalization at multiple positions, making it an attractive scaffold for the design of novel therapeutic agents.[2][3] This adaptability has led to the development of a vast library of pyridazinone derivatives with a broad spectrum of pharmacological activities.[4] This technical guide provides a comprehensive overview of the key biological activities of pyridazinone derivatives, with a focus on their mechanisms of action, and detailed experimental protocols for their evaluation.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Pyridazinone derivatives have shown significant promise as anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Their mechanisms of action primarily involve the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: COX-2 and PDE4 Inhibition

Many anti-inflammatory pyridazinones function as selective inhibitors of cyclooxygenase-2 (COX-2).[5] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these derivatives can reduce inflammation with a lower propensity for gastric ulceration.[5]

Another important mechanism is the inhibition of phosphodiesterase-4 (PDE4).[6][7] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger with anti-inflammatory properties.[6] By inhibiting PDE4, pyridazinone derivatives increase intracellular cAMP levels, leading to the suppression of pro-inflammatory cytokine production and the relaxation of airway smooth muscle.[7]

Figure 1: Anti-inflammatory mechanisms of pyridazinone derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the in vitro inhibitory activity of pyridazinone derivatives against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

Celecoxib (positive control inhibitor)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve test compounds and celecoxib in DMSO to create stock solutions.

-

Inhibitor and Control Preparation:

-

Dilute the test pyridazinone derivatives to 10x the desired final concentration in COX Assay Buffer.

-

Prepare a 10x solution of celecoxib as a positive control.

-

In designated wells of the 96-well plate, add 10 µL of the diluted test inhibitor or celecoxib.

-

For the enzyme control (100% activity), add 10 µL of COX Assay Buffer.

-

-

Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Enzyme Addition: Add 80 µL of the Reaction Mix to each well.

-

Initiation of Reaction: Use a multi-channel pipette to add 10 µL of diluted arachidonic acid to each well to start the reaction.

-

Incubation and Measurement: Immediately begin measuring the fluorescence intensity at 37°C in kinetic mode for 10-20 minutes.

-

Data Analysis:

-

Calculate the slope of the linear portion of the kinetic curve for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[8][9]

-

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

The pyridazinone scaffold is a key feature in several approved and investigational anticancer drugs.[10] Their antitumor activity stems from their ability to inhibit a variety of molecular targets crucial for cancer cell proliferation, survival, and angiogenesis.[4][10]

Mechanism of Action: Kinase, PARP, and Tubulin Inhibition

A primary anticancer mechanism of pyridazinone derivatives is the inhibition of protein kinases . Many of these compounds target receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for tumor angiogenesis.[11][12] Others inhibit kinases involved in cancer cell signaling pathways, such as c-Met.[13]

Another important target is Poly(ADP-ribose) polymerase (PARP) .[10] PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[14] By inhibiting PARP, these pyridazinone derivatives prevent the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and subsequent cell death in cancer cells.

Pyridazinone derivatives have also been shown to inhibit tubulin polymerization .[10] Microtubules are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds arrest cancer cells in mitosis, ultimately leading to apoptosis.[1]

Figure 2: Anticancer mechanisms of pyridazinone derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol describes a method to assess the effect of pyridazinone derivatives on the in vitro polymerization of tubulin by measuring the increase in turbidity.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)

-

Test pyridazinone derivatives

-

Paclitaxel (polymerization enhancer, positive control)

-

Nocodazole (polymerization inhibitor, positive control)

-

96-well, half-area, clear-bottom plate

-

Spectrophotometer with temperature control

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test pyridazinone derivatives, paclitaxel, and nocodazole in G-PEM buffer.

-

Tubulin Reconstitution: Reconstitute tubulin to a final concentration of 3 mg/mL in G-PEM buffer on ice.

-

Assay Setup:

-

Pre-warm the 96-well plate to 37°C.

-

Add 10 µL of the diluted test compounds or controls to the appropriate wells.

-

Add 100 µL of the reconstituted tubulin to each well.

-

-

Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 60 seconds for one hour.

-

Data Analysis:

-

Plot the absorbance at 340 nm as a function of time for each concentration.

-

From the polymerization curves, determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax).

-

Calculate the IC50 value by plotting the Vmax or Amax as a function of the logarithm of the test compound concentration and fitting the data to a dose-response curve.[11]

-

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyridazinone derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects.[15][16][17] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyridazinone derivatives are still under investigation. However, it is believed that they may act by inhibiting essential microbial enzymes or by disrupting cell membrane integrity. The broad spectrum of activity suggests that different derivatives may have different molecular targets in bacteria and fungi.[11]

Experimental Protocol: Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This protocol provides a standardized method for determining the in vitro susceptibility of bacteria to pyridazinone derivatives.[3][10][18]

Materials:

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Bacterial inoculum (adjusted to 0.5 McFarland turbidity standard)

-

Sterile filter paper disks (6 mm diameter)

-

Test pyridazinone derivatives of known concentration

-

Standard antibiotic disks (positive controls)

-

Solvent control disks

-

Forceps

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension, remove excess fluid, and streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[6][10]

-

Disk Preparation and Placement:

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the test compound.[18]

Figure 3: Kirby-Bauer disk diffusion workflow.

Cardiovascular Effects: Vasodilation and Inotropic Activity

Pyridazinone derivatives have been extensively studied for their cardiovascular effects, with many compounds exhibiting potent vasodilatory and positive inotropic properties.[19][20] These activities are primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3.[21][22]

Mechanism of Action: PDE3 Inhibition

PDE3 is an enzyme found in cardiac and vascular smooth muscle that hydrolyzes cAMP. By inhibiting PDE3, pyridazinone derivatives increase cAMP levels, leading to two main effects:

-

In Vascular Smooth Muscle: Increased cAMP promotes relaxation, resulting in vasodilation and a decrease in blood pressure.[10]

-

In Cardiac Muscle: Increased cAMP enhances calcium influx, leading to an increase in myocardial contractility (positive inotropic effect).[19]

Experimental Protocol: In Vitro Vasodilation in Isolated Aortic Rings

This protocol describes a method to assess the vasodilatory effect of pyridazinone derivatives on isolated rat thoracic aortic rings pre-contracted with phenylephrine.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

Test pyridazinone derivatives

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Aortic Ring Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g. Check the viability of the endothelium by contracting the rings with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM).

-

Vasodilation Assay:

-

Wash the rings and allow them to return to baseline.

-

Induce a sustained contraction with phenylephrine (1 µM).

-

Once the contraction has stabilized, add cumulative concentrations of the test pyridazinone derivative to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) by plotting the percentage of relaxation against the logarithm of the test compound concentration.

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain pyridazinone derivatives have shown promise as anticonvulsant agents, suggesting their potential in the treatment of epilepsy.[23][24][25]

Mechanism of Action: GABA Receptor Modulation

The anticonvulsant activity of some pyridazinone derivatives is thought to be mediated through the modulation of the gamma-aminobutyric acid (GABA) system.[24] GABA is the primary inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic neurotransmission, these compounds can reduce neuronal hyperexcitability and suppress seizure activity. This may involve direct binding to the GABAA receptor or modulation of GABA metabolism or reuptake.[24]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[17][22][26]

Materials:

-

Male mice (e.g., CF-1 or C57BL/6)

-

Electroconvulsive shock apparatus with corneal electrodes

-

0.5% Tetracaine hydrochloride solution (topical anesthetic)

-

0.9% Saline solution

-

Test pyridazinone derivatives

-

Vehicle control

-

Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

-

Animal Preparation and Dosing:

-

Acclimatize mice to the laboratory conditions.

-

Administer the test pyridazinone derivative, vehicle, or standard anticonvulsant drug via the desired route (e.g., intraperitoneal or oral).

-

-

Seizure Induction:

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered protection.[17]

-

Data Analysis:

-

Calculate the percentage of animals protected in each treatment group.

-

Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.[17]

-

Herbicidal Activity: A Role in Agriculture

Beyond their pharmaceutical applications, pyridazinone derivatives have also found use in agriculture as herbicides.[27][28]

Mechanism of Action

The herbicidal activity of pyridazinone derivatives often involves the inhibition of essential plant processes. For example, some derivatives inhibit phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[9] Inhibition of PDS leads to the accumulation of phytoene and a lack of photoprotective carotenoids, resulting in photooxidative damage and bleaching of the plant tissue.[9]

Experimental Protocol: Pre-emergence Herbicidal Activity Bioassay

This protocol describes a laboratory-based method to evaluate the pre-emergence herbicidal activity of pyridazinone derivatives.

Materials:

-

Seeds of indicator plant species (e.g., barnyardgrass, rape)

-

Potting soil or sand

-

Pots or trays

-

Test pyridazinone derivatives

-

Solvent (e.g., acetone)

-

Spraying apparatus

-

Growth chamber or greenhouse

Procedure:

-

Planting: Fill pots with soil and sow a known number of seeds of the indicator species at a uniform depth.

-

Herbicide Application:

-

Dissolve the test pyridazinone derivatives in a suitable solvent and prepare serial dilutions.

-

Uniformly spray the soil surface with the test solutions at different application rates.

-

Include an untreated control (sprayed with solvent only).

-

-

Incubation: Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.

-

Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving plants, and by visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

-

Data Analysis: Calculate the percentage of inhibition of germination and growth for each treatment compared to the untreated control. Determine the GR50 value (the concentration that causes a 50% reduction in plant growth).

Conclusion: A Scaffold with Enduring Potential

The pyridazinone core continues to be a highly valuable scaffold in the quest for new and improved therapeutic and agrochemical agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued prominence in research and development. The experimental protocols detailed in this guide provide a foundation for the systematic evaluation of new pyridazinone compounds, facilitating the discovery of next-generation drugs and agricultural products.

References

-

Arch Pharm (Weinheim). 2022 Aug;355(8):e2200067. doi: 10.1002/ardp.202200067. Anti-inflammatory activity of pyridazinones: A review. [Link]

-

SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. 2023; 38(1): 2200067. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

-

Biomedical and Pharmacology Journal. 2008;1(1). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. [Link]

-

Mini-Reviews in Medicinal Chemistry. 2021;21(18):2775-2788. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. [Link]

-

International Journal of Pharmaceutical Sciences and Research. 2019; 10(1): 1-10. A Review on Pyridazinone Ring Containing Various Cardioactive Agents. [Link]

-

European Journal of Medicinal Chemistry. 2016 Jan 27:108:322-333. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. [Link]

-

Mini-Reviews in Medicinal Chemistry. 2015;14(13):1093-103. A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. [Link]

-

Molecules. 2022 Dec 2;27(23):8487. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

-

International Journal of ChemTech Research. 2009;1(3):522-525. Synthesis and Anticonvulsant Activity of Pyridazinone Derivatives. [Link]

-

Pest Management Science. 2006 Jun;62(6):522-30. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. [Link]

-

Archiv der Pharmazie (Weinheim). 2019 Jun;352(6):e1900021. Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents. [Link]

-

International Journal of New Chemistry. 2020; 7(4): 303-317. Pyridazinone Compounds: A Mini review on their antifungal activities. [Link]

-

Journal of Applied Organometallic Chemistry. 2021; 1(3): 116-124. Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. [Link]

-

Medicinal Chemistry. 2025; 21(8): 822-842. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]

-

Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

-

Springer Nature Experiments. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]

-

American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

NIH PANAChE Database. Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]

-

Future Medicinal Chemistry. 2017 Jan;9(1):95-127. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. [Link]

-

ResearchGate. Anti-inflammatory activity of pyridazinones: A review. [Link]

-

RSC Medicinal Chemistry. 2021; 12(4): 586–597. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. [Link]

-

RSC Advances. 2023; 13(45): 31599–31623. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. [Link]

-

Bentham Science. Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. [Link]

-

Journal of Biomolecular Structure and Dynamics. 2023;41(16):8047-8061. The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. [Link]

-

Journal of Agricultural and Food Chemistry. 2022, 70, 21, 6379–6389. Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. [Link]

-

ACS Medicinal Chemistry Letters. 2019, 10, 5, 755–760. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. [Link]

-

Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

-

Journal of Medicinal Chemistry. 2017, 60, 1, 353–369. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. [Link]

-

Journal of Cardiovascular Pharmacology. 1988 Sep;12(3):309-17. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties. [Link]

-

Cancers (Basel). 2022 Feb; 14(4): 1045. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. [Link]

-

Bioorganic Chemistry. 2020 Jun:99:103584. Synthesis, anti-convulsant activity and molecular docking study of novel thiazole pyridazinone hybrid analogues. [Link]

-

Polycyclic Aromatic Compounds. 2023; 43(3): 2296-2313. Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives: Polycyclic Aromatic Compounds. [Link]

-

Investigational New Drugs. 2019; 37(2): 235–246. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. [Link]

-

ResearchGate. Several pyridazinone derivatives with cardiovascular activity devoid of C6-(aryl or heteroaryl) group. [Link]

-

Molecules. 2014, 19(11), 17799-17809. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

-

ResearchGate. Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. [Link]

-

International Journal of Molecular Sciences. 2022 Jun; 23(12): 6729. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. [Link]

- Google Patents.

-

University of Hawaii. PERFORMANCE OF HERBICIDES, PRE AND POSTEMERGENCE APPLICATIONS. [Link]

-

Journal of Agricultural and Food Chemistry. 2021, 69, 29, 8109–8118. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]

- 6. asm.org [asm.org]

- 7. apec.org [apec.org]

- 8. assaygenie.com [assaygenie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. hardydiagnostics.com [hardydiagnostics.com]

- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. PDSP - GABA [kidbdev.med.unc.edu]

- 14. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. microbenotes.com [microbenotes.com]

- 19. benchchem.com [benchchem.com]

- 20. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 23. benchchem.com [benchchem.com]

- 24. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. ctahr.hawaii.edu [ctahr.hawaii.edu]

4-Bromo-6-methylpyridazin-3(2H)-one solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-6-methylpyridazin-3(2H)-one

Introduction